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(2R,3R)-3-Methylglutamic acid - 97550-61-3

(2R,3R)-3-Methylglutamic acid

Catalog Number: EVT-3454310
CAS Number: 97550-61-3
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2R,3R)-3-Methylglutamic acid is a chiral amino acid derivative with the molecular formula C6H11NO4C_6H_{11}NO_4. It is an isomer of glutamic acid, distinguished by the presence of a methyl group on the third carbon atom in the (2R,3R) configuration. This compound plays a significant role in various biological and chemical processes, making it a subject of interest in scientific research.

Source and Classification

(2R,3R)-3-Methylglutamic acid can be sourced from both natural and synthetic pathways. It is classified as a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Instead, it is often used as a building block in organic synthesis and as a research tool in biochemistry and pharmacology.

Synthesis Analysis

Methods

The synthesis of (2R,3R)-3-Methylglutamic acid can be achieved through several methods:

  • Asymmetric Synthesis: One common method involves starting from chiral precursors such as (2R,3R)-tartaric acid. This approach typically includes steps like esterification, reduction, and hydrolysis to yield the desired compound.
  • Biocatalytic Processes: Industrial production often utilizes biocatalysts or microbial fermentation. For instance, genetically engineered microorganisms like Corynebacterium glutamicum have been explored for their ability to produce optically pure (2R,3R)-3-Methylglutamic acid efficiently.

Technical Details

The asymmetric synthesis often requires precise control of reaction conditions to ensure high enantioselectivity. Reaction conditions such as temperature, pH, and the choice of solvents play crucial roles in achieving optimal yields.

Molecular Structure Analysis

Structure

The molecular structure of (2R,3R)-3-Methylglutamic acid features a central carbon backbone typical of amino acids with two carboxyl groups (-COOH) and an amine group (-NH₂). The stereochemistry at the second and third carbon atoms imparts unique properties to this compound.

Data

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Methylglutamic acid can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding keto acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert carboxyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule using reagents like alkyl halides under basic or acidic conditions.

Technical Details

The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example:

  • Oxidation Conditions: Typically performed under acidic conditions to promote higher yields.
  • Reduction Conditions: Often conducted in anhydrous environments to prevent side reactions.
Mechanism of Action

The mechanism of action for (2R,3R)-3-Methylglutamic acid primarily involves its role as a substrate in enzymatic reactions within metabolic pathways. It participates in processes such as neurotransmission and metabolic regulation.

Process Data

Research indicates that (2R,3R)-3-Methylglutamic acid may act as a modulator in certain biochemical pathways, influencing enzyme activity and interaction with other biomolecules. Its specific stereochemistry enhances its biological activity compared to other isomers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Odor: Generally odorless.
  • Taste: May have a mild taste characteristic of amino acids.

Chemical Properties

  • pH Stability: Stable over a range of pH levels but may decompose under extreme conditions.
  • Reactivity: Reacts readily with electrophiles due to the presence of nucleophilic functional groups.
Applications

(2R,3R)-3-Methylglutamic acid has various scientific applications:

  • Chemical Research: Used as a chiral building block for synthesizing complex molecules and developing enantioselective catalysts.
  • Biological Research: Investigated for its role in metabolic pathways and potential as a biomarker for diseases. It also aids in studying enzyme-substrate interactions.
  • Pharmaceutical Development: Explored for therapeutic applications, including drug synthesis and delivery systems due to its biocompatibility.
  • Industrial Uses: Employed in producing biodegradable polymers and additives for food and cosmetics owing to its non-toxic nature.
Biosynthesis and Enzymatic Pathways of (2R,3R)-3-Methylglutamic Acid in Microbial Systems

Role of Nonribosomal Peptide Synthetases (NRPS) in Stereoselective Incorporation

Nonribosomal peptide synthetases (NRPSs) are multi-modular enzymatic assembly lines responsible for the incorporation of (2R,3R)-3-methylglutamic acid into complex lipopeptide scaffolds with strict stereochemical fidelity. Each NRPS module contains distinct catalytic domains organized in a specific sequence: Condensation (C), Adenylation (A), and Thiolation/Peptide Carrier Protein (PCP) domains, with additional epimerization (E) or methylation (MT) domains when structural complexity requires [1] [7].

  • Adenylation Domain Specificity: The A-domain within the relevant NRPS module (e.g., Module 10 in CDA synthetase) selectively activates (2S,3R)-3-methylglutamic acid—not its (2S,3S)-epimer or unmethylated glutamate. This specificity is governed by a 10-amino acid "nonribosomal code" within the A-domain’s binding pocket, which recognizes the methyl group’s stereochemistry at the C3 position [1] [7].
  • Carrier Protein Tethering: Following adenylation, the amino acid is covalently loaded onto the phosphopantetheine arm of the adjacent PCP domain via a thioester linkage. This tethering positions the substrate for peptide bond formation while preserving its stereochemical integrity [1] [6].
  • Epimerization for D-Amino Acids: For lipopeptides requiring D-configured residues, an E-domain epimerizes the amino acid after it is PCP-bound. However, for (2R,3R)-3-MeGlu, the 2R configuration is typically established prior to NRPS incorporation, underscoring the pre-assembly role of dedicated methyltransferases and transaminases [7].

Table 1: NRPS Domains Involved in (2R,3R)-3-Methylglutamic Acid Incorporation

NRPS DomainFunctionRole in 3-MeGlu Incorporation
Adenylation (A)ATP-dependent amino acid activationSelective activation of (2S,3R)-3-MeGlu
Peptide Carrier Protein (PCP)Carrier for thioesterified intermediatesTransports activated 3-MeGlu to condensation site
Condensation (C)Peptide bond formationCatalyzes amide linkage with upstream amino acid
Epimerization (E)L- to D-amino acid conversionNot involved; stereochemistry pre-established

Methyltransferase-Catalyzed SAM-Dependent α-Ketoglutarate Modification

The methyl group at the C3 position of (2R,3R)-3-methylglutamic acid originates from S-adenosyl methionine (SAM) via a dedicated methyltransferase-catalyzed modification of α-ketoglutarate (αKG). This reaction precedes transamination and is executed by SAM-dependent α-ketoglutarate methyltransferases such as GlmT (CDA cluster), DptI (daptomycin cluster), or LptI (A54145 cluster) [2] [3].

  • Substrate Specificity: GlmT exclusively methylates free α-ketoglutarate—not glutamate, PCP-bound glutamate, or partially assembled peptides. In vitro assays confirm no activity toward glutamic acid derivatives, emphasizing the precursor-level modification [2] [3].
  • Stereochemical Outcome: Methylation occurs at the pro-3R position of αKG, yielding (3R)-3-methyl-2-oxoglutarate with absolute stereoselectivity. This specificity is enzymatically enforced, as evidenced by the inability of (3S)-methyl-2-oxoglutarate to rescue 3-MeGlu production in glmT knockout strains [3].
  • Biochemical Mechanism: The reaction follows an SN2-type nucleophilic substitution where the methyl group of SAM attacks the si-face of the αKG enolate intermediate. Isotopic labeling ([13C]-SAM) confirms direct methyl transfer without radical intermediates [3].

Table 2: Enzymatic Pathway for (3R)-3-Methyl-2-oxoglutarate Biosynthesis

EnzymeGene (Cluster)ReactionStereospecificity
GlmTglmT (CDA)αKG + SAM → (3R)-3-Me-αKG + SAHExclusively (3R)
DptIdptI (Daptomycin)αKG + SAM → (3R)-3-Me-αKG + SAHExclusively (3R)
LptIlptI (A54145)αKG + SAM → (3R)-3-Me-αKG + SAHExclusively (3R)

Transamination Mechanisms for (2R,3R)-3-Methylglutamic Acid Production

The final biosynthetic step involves transamination of (3R)-3-methyl-2-oxoglutarate to yield (2S,3R)-3-methylglutamic acid, which is subsequently epimerized at C2 to generate the (2R,3R) configuration required for NRPS incorporation.

  • Transaminase Identification: In Streptomyces coelicolor, the branched-chain amino acid transaminase IlvE (SCO5523) efficiently converts (3R)-3-methyl-2-oxoglutarate to (2S,3R)-3-methylglutamic acid. IlvE knockout strains fail to produce 3-MeGlu-containing CDAs unless supplemented with synthetic (2S,3R)-3-MeGlu [3].
  • Stereocontrol: IlvE exhibits absolute stereoselectivity for the (3R)-methylated substrate, producing only the 2S,3R diastereomer. Chiral HPLC and dabsyl-derivatization studies confirm >99% diastereomeric excess [3] [9].
  • C2 Epimerization: The (2S,3R) product is epimerized to (2R,3R)-3-MeGlu either by a dedicated racemase or the epimerization (E) domain of the NRPS prior to condensation. This step is critical for bioactive lipopeptides, as the D-configuration at C2 enhances target binding [1] [5].

Genetic Regulation of glmT and Related Biosynthetic Gene Clusters

The biosynthetic machinery for (2R,3R)-3-methylglutamic acid is embedded within larger lipopeptide BGCs, subject to multi-tiered genetic regulation to ensure timely expression under physiologically relevant conditions.

  • Cluster Organization: The glmT gene is co-localized with NRPS genes in lipopeptide BGCs (e.g., within the 68-kb CDA cluster). It resides upstream of the NRPS module responsible for 3-MeGlu incorporation, often adjacent to genes encoding transaminases or regulatory proteins [1] [6].
  • Conservation Across Taxa: Homologs of glmT (e.g., dptI, lptI) are present in all 3-MeGlu-containing lipopeptide BGCs. Pangenome analyses of Xenorhabdus and Photorhabdus reveal NRPS BGCs as the most abundant class (59% of total BGCs), though 3-MeGlu-specific clusters are genus-specific [6].
  • Chromatin-Level Control: In fungi (e.g., Aspergillus nidulans), histone H3 lysine 4 methylation (H3K4me) regulated by CclA influences BGC expression. Deletion of cclA activates silent clusters, suggesting epigenetic repression as a conserved regulatory layer [4] [10].
  • Transcriptional Activation: Pathway-specific regulators (e.g., SARPs) bind to promoter regions upstream of glmT and NRPS genes. In Streptomyces, these are often autoregulated by gamma-butyrolactone signaling molecules, linking 3-MeGlu production to quorum sensing [6] [10].

Table 3: Genetic Elements Regulating 3-MeGlu Biosynthesis

Genetic ElementFunctionRegulatory Mechanism
glmT/dptI/lptIEncodes αKG methyltransferaseCo-transcribed with NRPS genes; pathway-specific
ilvEEncodes 3-MeGlu transaminaseLocated outside BGC; constitutively expressed
SARP regulatorsTranscriptional activators (e.g., DptR)Bind conserved promoter motifs; quorum-sensing
cclA (fungi)Histone H3K4 methyltransferaseRepresses BGCs; deletion activates expression

Properties

CAS Number

97550-61-3

Product Name

(2R,3R)-3-Methylglutamic acid

IUPAC Name

(2R,3R)-2-amino-3-methylpentanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c1-3(2-4(8)9)5(7)6(10)11/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,5-/m1/s1

InChI Key

FHJNAFIJPFGZRI-NQXXGFSBSA-N

SMILES

CC(CC(=O)O)C(C(=O)O)N

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N

Isomeric SMILES

C[C@H](CC(=O)O)[C@H](C(=O)O)N

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